9-((2R,4S)-4-(Hydroxymethyl)-2-oxetanyl)adenine
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Overview
Description
Albucidin is a nucleoside phytotoxin.
Scientific Research Applications
Fluorescence Studies
- Fluorescence Activation in Microhydration :
- Adenine derivatives, including 2-Aminopurine (a fluorescent isomer of adenine), show significant changes in fluorescence upon microhydration. The research indicates that the fluorescence lifetime increases dramatically in the presence of water molecules, which has implications for DNA and RNA structural studies using fluorescent probes (Lobsiger et al., 2014).
Biochemical Applications
Phosphodiesterase Type-4 Inhibition :
- Adenine derivatives substituted at position 9 exhibit potent inhibition properties for phosphodiesterase (PDE) with a selectivity toward PDE-4. This is relevant for understanding cyclic AMP signal transduction involved in inflammation, asthma, and autoimmune disorders (Raboisson et al., 2003).
Synthesis of Adenine Analogues :
- Research on synthesizing adenine analogues with various substitutions provides insights into the versatility of adenine in biochemical applications. These studies aid in understanding the potential of adenine derivatives in therapeutic and diagnostic applications (Lang et al., 2000).
Molecular Dynamics
Excited-State Dynamics in Solution :
- Studies on adenine and its monomethylated derivatives in solution reveal insights into the nonradiative decay mechanisms of these nucleobases. Understanding these dynamics is crucial for comprehending DNA's behavior under various conditions (Cohen et al., 2003).
Coordination Chemistry of Adenine Derivatives :
- The synthesis of aminomethylphosphine derivatives of adenine explores their behavior as ligands towards late transition metals. This is significant for understanding adenine's role in coordination chemistry and potential applications in material science (Zhang et al., 2003).
Properties
CAS No. |
126170-40-9 |
---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
[(2S,4R)-4-(6-aminopurin-9-yl)oxetan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O2/c10-8-7-9(12-3-11-8)14(4-13-7)6-1-5(2-15)16-6/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6+/m0/s1 |
InChI Key |
QNROWADMDDKKHX-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
SMILES |
C1C(OC1N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC1N2C=NC3=C(N=CN=C32)N)CO |
Appearance |
Solid powder |
126170-40-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Albucidin; OHMe-oxetanyl-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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